molecular formula C22H15Cl2N5O2 B14961448 7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B14961448
M. Wt: 452.3 g/mol
InChI Key: VWUXUWNNGPCDOX-UHFFFAOYSA-N
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Description

7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolopyridotriazines This compound is characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyphenyl and 3-chlorophenyl derivatives, which undergo a series of reactions such as cyclization, condensation, and substitution to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often emphasize cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups to the aromatic rings.

Scientific Research Applications

7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of both chloro and methoxy groups

Properties

Molecular Formula

C22H15Cl2N5O2

Molecular Weight

452.3 g/mol

IUPAC Name

11-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H15Cl2N5O2/c1-12-19(13-4-3-5-14(23)10-13)21-26-25-20-16(29(21)27-12)8-9-28(22(20)30)17-11-15(24)6-7-18(17)31-2/h3-11H,1-2H3

InChI Key

VWUXUWNNGPCDOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=C(C=CC(=C4)Cl)OC)N=NC2=C1C5=CC(=CC=C5)Cl

Origin of Product

United States

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